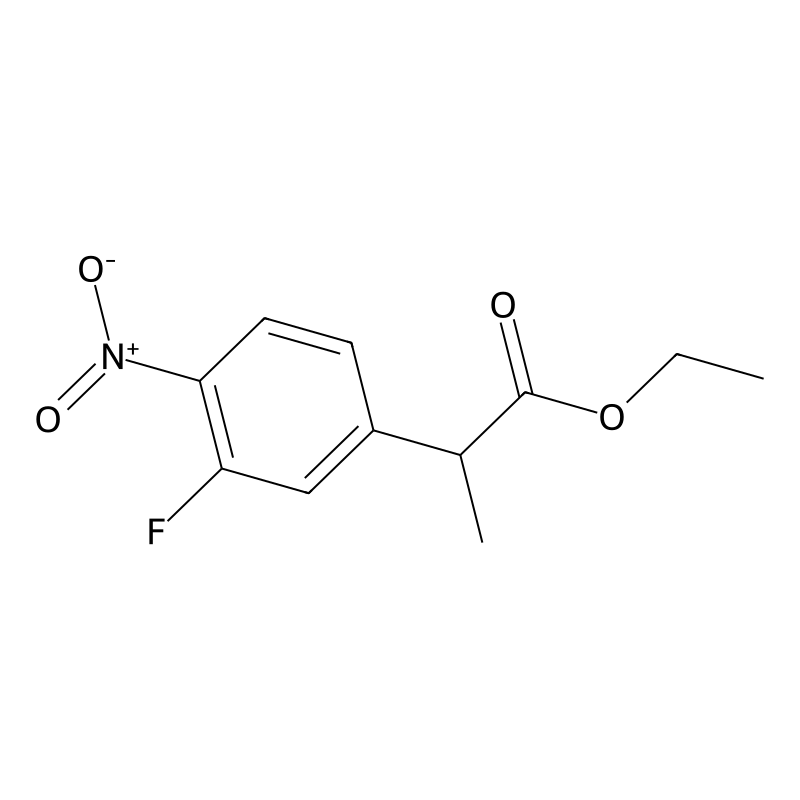

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H12FNO4 and a CAS number of 78543-07-4. It features a propanoate group attached to a phenyl ring that is further substituted with a fluorine atom and a nitro group. This compound is characterized by its unique structure, which includes both electron-withdrawing groups (the nitro and fluoro substituents) that can significantly influence its chemical behavior and biological activity .

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

- Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity and potential applications.

These reactions underscore the compound's versatility in synthetic chemistry .

The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the following steps:

- Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and ethyl acrylate.

- Condensation Reaction: A condensation reaction is performed under acidic or basic conditions to form the desired ester.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This synthetic route highlights the compound's accessibility for research and industrial applications .

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate has potential applications in various fields:

- Pharmaceuticals: Its unique structure may allow it to serve as a lead compound for developing new drugs, particularly in antimicrobial or anti-inflammatory therapies.

- Chemical Research: It can be utilized as an intermediate in organic synthesis, facilitating the development of more complex molecules.

- Material Science: Due to its chemical properties, it may find applications in developing advanced materials or coatings .

Interaction studies involving Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are crucial for understanding its behavior in biological systems. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.

- Toxicological Assessments: Investigating potential toxic effects on cells or organisms to ensure safety for therapeutic use.

Such studies are essential for determining the viability of this compound in pharmaceutical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-nitrophenyl)propanoate | Similar propanoate structure but lacks fluorine | May exhibit different biological activity profiles |

| Methyl 2-(3-fluoro-4-nitrophenyl)propanoate | Methyl instead of ethyl group | Potentially different solubility and reactivity |

| Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity, highlighting the uniqueness of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate within this class of chemicals .

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is typically synthesized through the esterification of the corresponding carboxylic acid or via nucleophilic substitution reactions involving appropriate aromatic precursors. A common approach involves the reaction of o-fluoronitrobenzene with ethyl-2-chloropropionate in the presence of a strong base such as potassium tert-butylate, using N,N-dimethylformamide as the solvent at low temperatures under an inert atmosphere. The reaction proceeds efficiently, yielding the target ester in high yield (up to 96 percent) [1] [2] [3].

The catalytic mechanism involves the deprotonation of the ethyl-2-chloropropionate by the base, generating an enolate intermediate. This intermediate then undergoes nucleophilic aromatic substitution with the activated o-fluoronitrobenzene, facilitated by the electron-withdrawing nitro and fluoro substituents, to form the desired ester linkage.

Data Table: Typical Esterification Conditions

| Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| o-fluoronitrobenzene, ethyl-2-chloropropionate | Potassium tert-butylate | N,N-dimethylformamide | -45 °C | 96 [1] [3] |

| Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate | Sodium chloride | Dimethyl sulfoxide | 130–180 °C | High [2] |

Nitration and Fluorination Strategies for Precursor Modification

The preparation of the aromatic precursor bearing both nitro and fluoro substituents is a critical step. Nitration of aromatic compounds is generally accomplished using nitric acid, often in the presence of a Lewis acid catalyst. For green methodologies, rare earth metal salts of perfluoroalkanesulfonic acid in perfluorinated organic solvents have been employed, providing efficient nitration under milder conditions and with reduced environmental impact [4].

Fluorination strategies may involve direct halogen/fluorine exchange or electrophilic fluorination using reagents such as nitromethane-activated electrophilic fluorination agents, which stabilize carbocation intermediates and allow for selective aromatic fluorination [5]. In some processes, liquid hydrofluoric acid is used as both solvent and fluorinating agent, enabling simultaneous halogenation and nitration of aromatic rings [6].

Data Table: Nitration and Fluorination Strategies

| Strategy | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Green nitration | Nitric acid, rare earth Lewis acid, perfluoroalkane sulfonic acid | Room temp to boiling | High selectivity, green solvent [4] |

| Electrophilic fluorination | Nitromethane-activated fluorination reagent | Mild, Lewis base activation | Efficient, carbocation stabilization [5] |

| Halogen/fluorine exchange | Liquid hydrofluoric acid, halogenating agent | 0–25 °C | Simultaneous halogenation/nitration [6] |

Industrial-Scale Synthesis Optimization

For large-scale production, process optimization focuses on maximizing yield, purity, and process safety. The use of continuous flow reactors for esterification can improve heat and mass transfer, reduce reaction times, and enhance reproducibility. Solvent selection, reaction temperature, and base/catalyst loading are systematically varied to identify optimal conditions [2].

Industrial protocols often favor polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, which dissolve both organic and inorganic reactants efficiently. The workup typically includes aqueous extraction, organic solvent washes, and drying over anhydrous salts such as magnesium sulfate or disodium sulfate, followed by concentration under reduced pressure [1] [2] [3].

Data Table: Industrial Process Parameters

| Parameter | Typical Range/Value | Impact on Process |

|---|---|---|

| Solvent | N,N-dimethylformamide, dimethyl sulfoxide | High solubility, efficient mixing [2] |

| Temperature | -45 °C to 180 °C | Controls reaction rate and selectivity [1] [2] |

| Base/Catalyst | Potassium tert-butylate, sodium chloride | Promotes nucleophilic substitution [1] [2] |

| Extraction | Ethyl acetate, water | Efficient product recovery [1] [3] |

Green Chemistry Approaches and Solvent Selection

Green chemistry principles are increasingly applied to the synthesis of ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. The selection of solvents is guided by environmental, health, and safety considerations. Recent research advocates for the use of greener solvents such as tetrahydrofuran, acetonitrile, or even water where feasible, as alternatives to traditional solvents like dichloromethane and N,N-dimethylformamide, which pose greater environmental risks [7] [8].

In the context of Steglich-type esterification, solvent-reagent selection guides have been developed to identify safer and more sustainable combinations. The use of less hazardous coupling reagents and the avoidance of toxic solvents are key strategies. The adoption of continuous flow processing and solvent recycling further enhances the sustainability of industrial synthesis [7] [8].

Data Table: Green Solvent Selection for Esterification

| Solvent | Environmental Profile | Suitability for Esterification | Notes |

|---|---|---|---|

| Tetrahydrofuran | Moderate, recyclable | High | Good for polar substrates [7] |

| Acetonitrile | Lower toxicity, recyclable | High | Widely used in industry [7] [8] |

| Water | Greenest | Limited (solubility issues) | Used in biphasic systems [7] |

| N,N-dimethylformamide | Hazardous, EHS concerns | High | Use discouraged if alternatives available [7] [8] |